2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone
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Description
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone is a member of the pyrido-thiadiazine class of compounds. This class is known for its diverse biological activities, making these compounds significant in pharmaceutical research and medicinal chemistry. The unique structural features of this compound suggest potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3S with a molecular weight of approximately 372.55 g/mol. Its structure includes a pyrido-thiadiazine core with a dioxido group and a p-tolyl substituent, which are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a PI3Kδ inhibitor . The PI3Kδ pathway is critical in cancer cell proliferation and survival, making inhibitors of this pathway valuable in cancer therapy.
The proposed mechanism involves the compound's ability to selectively inhibit the PI3Kδ isoform over others, which may lead to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that modifications in the structure can significantly affect binding affinity and selectivity towards biological targets.
Comparative Analysis with Similar Compounds
A comparison with other thiadiazine derivatives reveals that structural modifications can enhance biological activity. Below is a table summarizing some related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Similar thiadiazine core | Selective PI3Kδ inhibitor |
Quinazolinone derivatives | Carbonyl instead of dioxido | Dual PI3Kδ/γ inhibitors |
Indole derivatives | Indole moiety present | Varied activity against cancer |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar pyrido-thiadiazine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of thiadiazines and evaluated their antiproliferative activities against different cancer cell lines. The results indicated that specific modifications increased potency against certain cancers (e.g., breast and lung cancers) .
- Binding Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been employed to assess binding kinetics of the compound to its targets. These studies help elucidate how structural variations influence biological interactions .
- In Vivo Studies : Preliminary in vivo studies have indicated potential anti-inflammatory properties alongside anti-cancer effects, suggesting a broader therapeutic application .
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-3-18-7-4-5-14-25(18)21(27)15-24-16-26(19-11-9-17(2)10-12-19)22-20(30(24,28)29)8-6-13-23-22/h6,8-13,18H,3-5,7,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZXLFVOKSAEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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